molecular formula C18H19ClN2OS B11414021 2-({[4-(4-chlorophenoxy)butyl]sulfanyl}methyl)-1H-benzimidazole

2-({[4-(4-chlorophenoxy)butyl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B11414021
M. Wt: 346.9 g/mol
InChI Key: FZHATPJUMVQVIP-UHFFFAOYSA-N
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Description

2-({[4-(4-CHLOROPHENOXY)BUTYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a molecular formula of C18H19ClN2OS This compound is characterized by the presence of a benzimidazole core, a chlorophenoxy group, and a butylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(4-CHLOROPHENOXY)BUTYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction of a chlorophenol with an appropriate alkyl halide.

    Attachment of the Butylsulfanyl Side Chain: This is usually done through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient synthesis on a large scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced benzimidazole derivatives.

    Substitution: Various substituted chlorophenoxy derivatives.

Scientific Research Applications

2-({[4-(4-CHLOROPHENOXY)BUTYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[4-(4-CHLOROPHENOXY)BUTYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

    2-({[4-(4-CHLOROPHENOXY)BUTYL]SULFANYL}METHYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the benzimidazole core.

    4-(4-CHLOROPHENOXY)BUTYL SULFIDE: Similar side chain but different core structure.

    1H-1,3-BENZODIAZOLE: The core structure without the chlorophenoxy and butylsulfanyl groups.

Uniqueness: 2-({[4-(4-CHLOROPHENOXY)BUTYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of its benzimidazole core, chlorophenoxy group, and butylsulfanyl side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19ClN2OS

Molecular Weight

346.9 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)butylsulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C18H19ClN2OS/c19-14-7-9-15(10-8-14)22-11-3-4-12-23-13-18-20-16-5-1-2-6-17(16)21-18/h1-2,5-10H,3-4,11-13H2,(H,20,21)

InChI Key

FZHATPJUMVQVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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